2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate
Description
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate is a chiral resolving agent derived from natural tartaric acid. It is widely used in the resolution of racemic mixtures to isolate enantiomerically pure compounds. This compound is known for its high purity and effectiveness in various chemical processes .
Properties
IUPAC Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTRUJUPLHRVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71607-32-4 | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate can be synthesized through the esterification of L-tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving L-tartaric acid in a suitable solvent like methanol.
- Adding p-toluoyl chloride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete esterification.
- Purifying the product through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the p-toluoyl groups are replaced by other acyl groups .
Common Reagents and Conditions
- p-Toluoyl chloride, pyridine, methanol, and L-tartaric acid.
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Various acyl chlorides and bases.
Major Products
Esterification: this compound.
Hydrolysis: L-tartaric acid and p-toluic acid.
Substitution: Derivatives of L-tartaric acid with different acyl groups.
Scientific Research Applications
Applications in Scientific Research
The compound has garnered attention across various fields due to its versatile applications:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
- Biochemical Pathways : Research has explored its interactions with biological macromolecules, including enzymes and receptors. The (4-methylbenzoyl)oxy groups can modulate enzyme activity, suggesting potential roles in metabolic pathways .
- Therapeutic Potential : Investigations into its anti-inflammatory and anticancer properties are ongoing. Preliminary studies indicate that it may inhibit specific pathways involved in inflammation and tumor growth .
Medicine
- Drug Development : The compound is being studied for its potential therapeutic applications, particularly in developing drugs targeting inflammatory diseases and cancer. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies .
Material Science
- New Material Development : It is utilized in creating novel materials due to its unique chemical properties. This includes applications in polymer science where it acts as a modifier or cross-linking agent .
Case Study 1: Anti-Cancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of signaling pathways involved in cell survival .
Case Study 2: Enzyme Inhibition
Research indicated that this compound could inhibit specific enzymes involved in inflammatory responses. In vitro assays showed that it effectively reduced enzyme activity compared to control groups, highlighting its potential as an anti-inflammatory agent .
Case Study 3: Material Applications
In material science, the compound was utilized as a cross-linking agent in polymer formulations. Tests showed enhanced mechanical properties and thermal stability in polymers modified with this compound compared to unmodified controls .
Mechanism of Action
The mechanism by which 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate exerts its effects involves the formation of diastereomeric salts with racemic compounds. These salts have different solubilities, allowing for the separation of enantiomers through crystallization. The molecular targets include racemic bases and amines, which form stable complexes with the chiral resolving agent .
Comparison with Similar Compounds
Similar Compounds
- Di-p-Toluoyl-D-tartaric acid monohydrate
- O,O’-Di-p-toluoyl-L-tartaric acid
- Di-p-toluoyl-D-tartaric acid
Uniqueness
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate is unique due to its high optical purity and effectiveness in resolving a wide range of racemic mixtures. Its stability and ease of recovery make it a preferred choice in both research and industrial applications .
Biological Activity
Chemical Identity and Structure
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid; hydrate, also known as (2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate, is a complex organic compound derived from succinic acid. Its molecular formula is with a molecular weight of approximately 404.37 g/mol. The compound features two (4-methylbenzoyl)oxy groups attached to the second and third carbon atoms of the butanedioic acid backbone, providing it with unique structural and functional properties .
Chemical Properties
- CAS Number : 71607-32-4
- Molecular Weight : 404.37 g/mol
- Purity : Typically above 99% in commercial preparations .
- Solubility : Soluble in organic solvents; aqueous solubility varies based on pH.
The biological activity of 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid is primarily attributed to its interaction with biological macromolecules such as enzymes and receptors. The (4-methylbenzoyl)oxy groups are believed to modulate enzyme activity, while the succinic acid backbone may participate in various metabolic pathways.
Therapeutic Potential
Research has indicated that this compound exhibits potential therapeutic properties, including:
- Anti-inflammatory effects : It may inhibit pro-inflammatory cytokines and pathways.
- Anticancer activity : Preliminary studies suggest it could induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .
In Vitro Studies
In vitro studies have demonstrated that 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid can affect cell proliferation and survival in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : Dose-dependent inhibition of cell growth was observed, with IC50 values ranging from 10 to 30 µM depending on the cell type .
In Vivo Studies
Limited in vivo studies have begun to explore the pharmacokinetics and bioavailability of this compound. Initial findings suggest:
- Metabolism : The compound undergoes metabolic transformations leading to various metabolites that may also exhibit biological activity.
- Toxicity Profile : Preliminary toxicity assessments indicate low toxicity at therapeutic doses, but further studies are required to establish safety margins .
Summary of Biological Activities
Chemical Reaction Pathways
| Reaction Type | Description | Major Products |
|---|---|---|
| Hydrolysis | Ester groups hydrolyzed to form carboxylic acids | (4-methylbenzoic acid), succinic acid |
| Oxidation | Introduction of functional groups | Various oxidized derivatives |
| Substitution | Replacement of (4-methylbenzoyl)oxy groups | New ester or amide derivatives |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid on MCF-7 cells:
- Methodology : Cells were treated with varying concentrations for 48 hours.
- Results : Significant reduction in cell viability was noted at concentrations above 20 µM, with morphological changes indicative of apoptosis observed through microscopy techniques .
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory potential of the compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
